molecular formula C10H11ClIN B14808768 Pyrrolidine, 2-(3-chloro-2-iodophenyl)- CAS No. 1391136-33-6

Pyrrolidine, 2-(3-chloro-2-iodophenyl)-

Cat. No.: B14808768
CAS No.: 1391136-33-6
M. Wt: 307.56 g/mol
InChI Key: AAOKTECJNITHIV-UHFFFAOYSA-N
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Description

Pyrrolidine, 2-(3-chloro-2-iodophenyl)- is a chemical compound with the molecular formula C10H11ClIN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is notable for its unique structure, which includes both chlorine and iodine substituents on the phenyl ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 2-(3-chloro-2-iodophenyl)- typically involves the reaction of 3-chloro-2-iodoaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2-(3-chloro-2-iodophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Pyrrolidine, 2-(3-chloro-2-iodophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 2-(3-chloro-2-iodophenyl)- involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms enhances its ability to form strong interactions with biological molecules, potentially leading to its observed biological activities. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activities and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 2-(3-chloro-2-iodophenyl)- is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1391136-33-6

Molecular Formula

C10H11ClIN

Molecular Weight

307.56 g/mol

IUPAC Name

2-(3-chloro-2-iodophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClIN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2

InChI Key

AAOKTECJNITHIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)Cl)I

Origin of Product

United States

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